molecular formula C19H17N3O6S B11349418 N-(1,3-benzodioxol-5-yl)-2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

N-(1,3-benzodioxol-5-yl)-2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

Cat. No.: B11349418
M. Wt: 415.4 g/mol
InChI Key: JYGIQTUYLWKQRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[5-(3,4-DIMETHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a benzodioxole ring, a dimethoxyphenyl group, and an oxadiazole ring, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[5-(3,4-DIMETHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the Oxadiazole Ring: This involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Coupling Reactions: The final step involves coupling the benzodioxole and oxadiazole intermediates through a thiol linkage, followed by acylation to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[5-(3,4-DIMETHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Sulfoxides and Sulfones: Formed through oxidation.

    Amines: Formed through reduction.

    Substituted Aromatics: Formed through substitution reactions.

Scientific Research Applications

N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[5-(3,4-DIMETHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[5-(3,4-DIMETHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to Enzymes: Inhibit or activate enzyme activity.

    Interact with DNA/RNA: Affect gene expression and protein synthesis.

    Modulate Receptor Activity: Influence cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2H-1,3-BENZODIOXOL-5-YL)-3-HYDROXYBENZAMIDE: Shares the benzodioxole ring but differs in the functional groups attached.

    1-(2H-1,3-BENZODIOXOL-5-YL)ETHAN-1-OL: Contains a benzodioxole ring with an ethanol group.

Properties

Molecular Formula

C19H17N3O6S

Molecular Weight

415.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C19H17N3O6S/c1-24-13-5-3-11(7-15(13)25-2)18-21-22-19(28-18)29-9-17(23)20-12-4-6-14-16(8-12)27-10-26-14/h3-8H,9-10H2,1-2H3,(H,20,23)

InChI Key

JYGIQTUYLWKQRT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(O2)SCC(=O)NC3=CC4=C(C=C3)OCO4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.